molecular formula C17H13FN6 B11224505 1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11224505
M. Wt: 320.32 g/mol
InChI Key: SGGOHKLUADUBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a pyridinylmethyl substituent. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step synthetic routes One common approach is the condensation of 4-fluoroaniline with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. This can result in various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Bromophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Methylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13FN6/c18-13-3-5-14(6-4-13)24-17-15(10-23-24)16(21-11-22-17)20-9-12-2-1-7-19-8-12/h1-8,10-11H,9H2,(H,20,21,22)

InChI Key

SGGOHKLUADUBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.